molecular formula C21H26N2O6S2 B3002900 Ethyl 4,5-dimethyl-2-(4-methyl-3-(morpholinosulfonyl)benzamido)thiophene-3-carboxylate CAS No. 690247-48-4

Ethyl 4,5-dimethyl-2-(4-methyl-3-(morpholinosulfonyl)benzamido)thiophene-3-carboxylate

Cat. No.: B3002900
CAS No.: 690247-48-4
M. Wt: 466.57
InChI Key: HZHQQFGQPNKYPX-UHFFFAOYSA-N
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Description

Ethyl 4,5-dimethyl-2-(4-methyl-3-(morpholinosulfonyl)benzamido)thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4,5-dimethyl-2-(4-methyl-3-(morpholinosulfonyl)benzamido)thiophene-3-carboxylate typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,5-dimethyl-2-(4-methyl-3-(morpholinosulfonyl)benzamido)thiophene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions could result in a wide range of derivatives with different functional groups .

Scientific Research Applications

Ethyl 4,5-dimethyl-2-(4-methyl-3-(morpholinosulfonyl)benzamido)thiophene-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4,5-dimethyl-2-(4-methyl-3-(morpholinosulfonyl)benzamido)thiophene-3-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiophene derivatives with different substituents. Examples are:

Uniqueness

What sets Ethyl 4,5-dimethyl-2-(4-methyl-3-(morpholinosulfonyl)benzamido)thiophene-3-carboxylate apart is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it particularly valuable for certain applications where other thiophene derivatives may not be as effective .

Properties

IUPAC Name

ethyl 4,5-dimethyl-2-[(4-methyl-3-morpholin-4-ylsulfonylbenzoyl)amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O6S2/c1-5-29-21(25)18-14(3)15(4)30-20(18)22-19(24)16-7-6-13(2)17(12-16)31(26,27)23-8-10-28-11-9-23/h6-7,12H,5,8-11H2,1-4H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZHQQFGQPNKYPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=CC(=C(C=C2)C)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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